molecular formula C11H10N4S B183167 3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 54025-94-4

3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B183167
CAS RN: 54025-94-4
M. Wt: 230.29 g/mol
InChI Key: VMPIHHBGVRZILQ-UHFFFAOYSA-N
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Description

“3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a chemical compound with the linear formula C11H11BrN4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is a part of the triazolothiadiazine class of compounds, which are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows the compound to make specific interactions with different target receptors .


Chemical Reactions Analysis

While specific chemical reactions involving “3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are not detailed in the retrieved sources, the compound is part of the triazolothiadiazine class of compounds, which are known for their wide bioactivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are not explicitly detailed in the retrieved sources. The compound has a molecular weight of 311.205 .

Scientific Research Applications

  • Antibacterial and Insecticidal Activities : Synthesized derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been evaluated for their antibacterial and insecticidal properties (Holla et al., 2006).

  • Antimicrobial Activity : Various derivatives have been synthesized and tested for antimicrobial activities. Some compounds showed promising results against different microbial strains (J. Sahu, S. Ganguly, A. Kaushik, 2014).

  • Analgesic and Anti-inflammatory Activities : Several studies have focused on synthesizing novel derivatives and evaluating them for analgesic and anti-inflammatory properties. Some compounds have shown significant activity in this regard (B. Tozkoparan, S. P. Aytaç, G. Aktay, 2009).

  • Antitumor Activity : Certain derivatives have been synthesized and evaluated for their antitumor activities, showing effectiveness against a range of cancer cell lines (V. Yanchenko, Yu. A. Fedchenkova, A. Demchenko, 2020).

  • Antibacterial and Antifungal Activities : New derivatives have been synthesized and their antibacterial and antifungal activities assessed. Some showed good activities against specific bacteria and fungi (G. Almajan et al., 2010).

  • Anthelmintic Activity : Certain synthesized derivatives were evaluated for their anthelmintic activity, showing promise when administered orally (Bharati Nadkarni, Vijay V Kamat, B. Khadse, 2001).

  • Cytotoxic Activity : Synthesized derivatives of 3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been tested for their cytotoxic activity, with some showing promising results (V. Sumangala et al., 2012).

Safety And Hazards

The safety and hazards associated with “3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are not explicitly mentioned in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

The future directions for “3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” and its derivatives could involve further exploration of their diverse pharmacological activities . Researchers may also focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-8-12-13-11-15(8)14-10(7-16-11)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPIHHBGVRZILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358793
Record name 3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

CAS RN

54025-94-4
Record name 3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Citations

For This Compound
4
Citations
SM Gomha, SM Riyadh - Arkivoc, 2009 - arkat-usa.org
A novel approach to the synthesis of triazolo [4, 3-b][1, 2, 4, 5] tetrazines 5a-f and triazolo [3, 4-b][1, 3, 4] thiadiazines 10a-g has been developed via reactions of 4-amino-5-methyl-1, 2, 4…
Number of citations: 49 www.arkat-usa.org
M Asif - 2015 - core.ac.uk
In searching for better anticonvulsant drug and the importance of 2, 5-disubstituted 1, 3, 4-oxadiazoles, 2-amino-5-{2-[(2, 6-dichlorophenyl) amino] benzyl}-1, 3, 4-oxadiazole (1), 1-(5-{2-[…
Number of citations: 3 core.ac.uk
YA Ibrahim, NA Al-Awadi, E John - Tetrahedron, 2008 - Elsevier
Pyrolytic conversion of [1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-ones, [1,3,4]thiadiazino[2,3-b]quinazolin-10-ones and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines into their corresponding …
Number of citations: 21 www.sciencedirect.com
Z Popovic - 2022 - search.proquest.com
From inside our bodies to the environment we live in, there are a wide variety of unknown compounds that have been difficult to identify and characterize through current methods. We …
Number of citations: 0 search.proquest.com

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